
3-Fluoro-5-iodo-4-methoxybenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrFIO It is a derivative of benzyl bromide, featuring fluorine, iodine, and methoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methoxybenzyl bromide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-Fluoro-5-iodo-4-methoxybenzyl alcohol, undergoes bromination using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to introduce the bromine atom at the benzylic position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-4-methoxybenzyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of 3-Fluoro-5-iodo-4-methoxybenzyl derivatives with various functional groups.
Oxidation: Formation of 3-Fluoro-5-iodo-4-methoxybenzaldehyde or 3-Fluoro-5-iodo-4-methoxybenzoic acid.
Reduction: Formation of 3-Fluoro-5-iodo-4-methoxybenzene.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the benzylic position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The presence of fluorine and iodine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl bromide: Lacks the fluorine and iodine substituents, making it less reactive in certain chemical reactions.
3-Fluoro-4-methoxybenzyl bromide: Similar structure but without the iodine atom, resulting in different reactivity and applications.
5-Iodo-4-methoxybenzyl bromide: Similar structure but without the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-Fluoro-5-iodo-4-methoxybenzyl bromide is unique due to the combination of fluorine, iodine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7BrFIO |
|---|---|
Peso molecular |
344.95 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
Clave InChI |
VRFKFDRWVHALRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
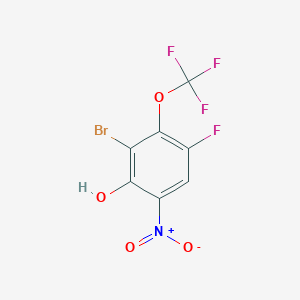
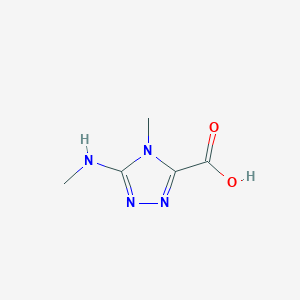
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
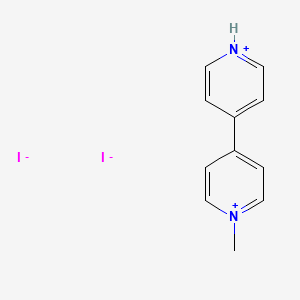
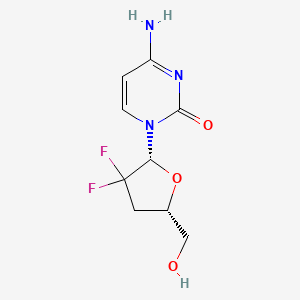
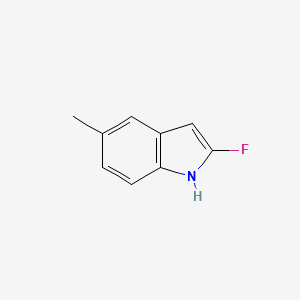
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
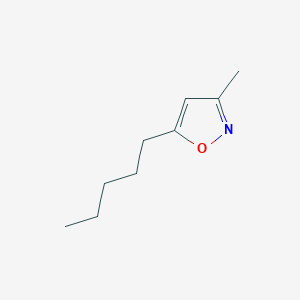
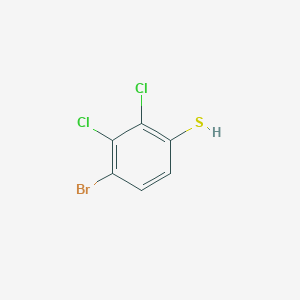

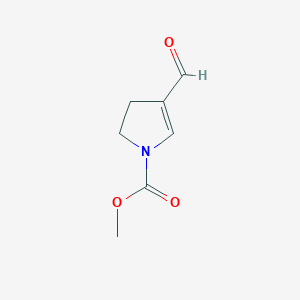
![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
